molecular formula C14H16N2O B332241 [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE

[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE

Cat. No.: B332241
M. Wt: 228.29 g/mol
InChI Key: WBDAZWSZXQTHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE is an organic compound that features a pyrazole ring substituted with a 4-tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its role in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylbenzoyl)-4-propylpiperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.

    4-tert-butylbenzoyl chloride: A precursor in the synthesis of [4-(TERT-BUTYL)PHENYL](1H-PYRAZOL-1-YL)METHANONE.

    4-tert-butylbenzoyl isothiocyanate: Another derivative of 4-tert-butylbenzoyl used in different synthetic applications.

Uniqueness

This compound is unique due to the presence of both the pyrazole ring and the 4-tert-butylbenzoyl group. This combination imparts specific chemical properties, such as stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(4-tert-butylphenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C14H16N2O/c1-14(2,3)12-7-5-11(6-8-12)13(17)16-10-4-9-15-16/h4-10H,1-3H3

InChI Key

WBDAZWSZXQTHIQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=CC=N2

Origin of Product

United States

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